HEPARIN AMMONIUM SALT

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Heparin ammonium salt is a derivative of heparin, a naturally occurring anticoagulant found in the body. Heparin is a member of the glycosaminoglycan family, which are linear polysaccharides composed of repeating disaccharide units. This compound is used in various medical and research applications due to its anticoagulant properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heparin ammonium salt is typically prepared from heparin extracted from animal tissues, such as porcine intestinal mucosa. The extraction process involves several steps, including enzymatic digestion, purification, and precipitation. The heparin is then converted to its ammonium salt form by neutralizing it with ammonium hydroxide.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from animal tissues, followed by purification using techniques such as ion-exchange chromatography and precipitation. The final product is obtained by neutralizing the purified heparin with ammonium hydroxide and drying it to obtain the ammonium salt form .

Análisis De Reacciones Químicas

Types of Reactions: Heparin ammonium salt undergoes various chemical reactions, including:

Oxidation: Heparin can be oxidized using agents such as periodate, which cleaves the glycosidic bonds and modifies the polysaccharide structure.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, which can modify the functional groups on the heparin molecule.

Substitution: Heparin can undergo substitution reactions where functional groups are replaced with other groups, such as sulfation or acetylation.

Common Reagents and Conditions:

Oxidation: Periodate in aqueous solution.

Reduction: Sodium borohydride in aqueous or alcoholic solution.

Substitution: Sulfating agents like sulfur trioxide-pyridine complex.

Major Products:

Oxidation: Cleaved polysaccharide fragments.

Reduction: Modified heparin with reduced functional groups.

Substitution: Sulfated or acetylated heparin derivatives

Aplicaciones Científicas De Investigación

Heparin ammonium salt is widely used in scientific research due to its anticoagulant properties. Some of its applications include:

Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.

Biology: Employed in cell culture studies to prevent clotting in blood samples and to study cell signaling pathways.

Medicine: Used as an anticoagulant in medical devices, such as catheters and dialysis machines, to prevent blood clotting.

Industry: Utilized in the production of anticoagulant coatings for medical devices and in the purification of proteins and other biomolecules

Mecanismo De Acción

Heparin ammonium salt exerts its anticoagulant effects by binding to antithrombin III, a naturally occurring inhibitor of blood coagulation. This binding enhances the activity of antithrombin III, leading to the inactivation of thrombin and factor Xa, which are crucial enzymes in the blood clotting cascade. By inhibiting these enzymes, this compound prevents the formation of blood clots .

Comparación Con Compuestos Similares

Heparin ammonium salt is similar to other heparin derivatives, such as heparin sodium and heparin calcium. it has unique properties due to the presence of ammonium ions. Some similar compounds include:

Heparin Sodium: A sodium salt form of heparin with similar anticoagulant properties.

Heparin Calcium: A calcium salt form of heparin used in similar medical applications.

Low Molecular Weight Heparin: A derivative of heparin with a lower molecular weight, offering different pharmacokinetic properties and reduced risk of bleeding.

This compound stands out due to its specific ionic form, which can influence its solubility and interaction with other molecules.

Propiedades

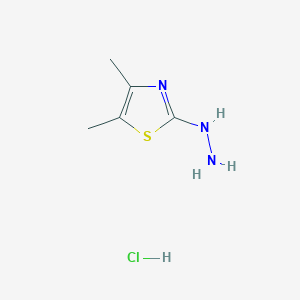

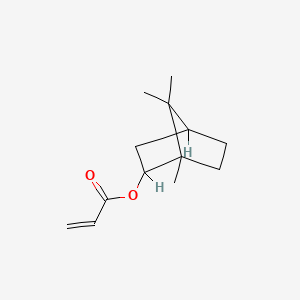

| { "Design of the Synthesis Pathway": "The synthesis of HEPARIN AMMONIUM SALT can be achieved through a series of chemical reactions involving the modification of heparin. The starting material for this synthesis is heparin, which is a complex mixture of sulfated polysaccharides derived from animal tissues. The heparin is first modified by the addition of an amino group, which is then converted to an ammonium salt through a reaction with ammonium hydroxide. The resulting compound is purified to obtain HEPARIN AMMONIUM SALT.", "Starting Materials": [ "Heparin", "Ammonium hydroxide" ], "Reaction": [ "Heparin is dissolved in water", "Sodium nitrite is added to the solution to convert the amine groups to diazonium salts", "Hydrochloric acid is added to the solution to protonate the diazonium salts", "Ammonium hydroxide is added to the solution to form the ammonium salt of heparin", "The solution is filtered to remove any insoluble impurities", "The filtrate is concentrated and dried to obtain HEPARIN AMMONIUM SALT" ] } | |

Número CAS |

60800-63-7 |

Peso molecular |

0 |

Sinónimos |

HEPARIN AMMONIUM; HEPARIN AMMONIUM SALT; HEPARIN PORCINE AMMONIUM SALT; PORCINE HEPARIN, AMMONIUM; heparinammoniumsaltf.porcineintest.mucosa,~145u/mg; heparin ammonium from porcine*intestinal mucosa; Heparin ammonium salt from porcine intestinal mucosa |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.